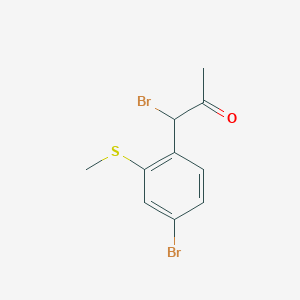
1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10Br2OS. This compound is characterized by the presence of bromine atoms and a methylthio group attached to a phenyl ring, making it a significant molecule in various chemical reactions and applications .
准备方法
The synthesis of 1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one typically involves the bromination of 1-(4-methylthio)phenyl)propan-2-one. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反应分析
1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding alcohols or hydrocarbons.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atoms are replaced by aryl or alkyl groups in the presence of palladium catalysts.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets through its bromine and methylthio groups. These functional groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their structure and function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
相似化合物的比较
Similar compounds to 1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one include:
1-Bromo-1-(4-methylthio)phenyl)propan-2-one: Lacks the additional bromine atom, making it less reactive in certain substitution reactions.
1-Bromo-1-(4-bromo-2-(trifluoromethoxy)phenyl)propan-2-one: Contains a trifluoromethoxy group instead of a methylthio group, leading to different chemical properties and reactivity.
生物活性
1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one is an organic compound notable for its structural features, including a bromine atom, a methylthio group, and a ketone functional group. Its molecular formula is C12H12Br2OS, with a molecular weight of 319.09 g/mol. The compound is recognized for its potential biological activities, particularly in medicinal chemistry, where it serves as an important intermediate in drug synthesis and development.
Research indicates that this compound exhibits biological activity primarily through enzyme inhibition . The bromine atom can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their activity. The methylthio group enhances the binding affinity of the compound by interacting with hydrophobic pockets within enzymes, which is crucial for its pharmacological effects.
Biological Activity and Applications
The compound has been studied for its interactions with various biological targets, suggesting a role in altering metabolic pathways and enzyme functions. Some key findings regarding its biological activity include:
- Cytotoxicity : Preliminary studies have shown that this compound may induce cytotoxic effects in cancer cell lines, potentially through mechanisms such as apoptosis or necrosis .
- Antimicrobial Properties : Similar compounds with bromine and methylthio substitutions have demonstrated antimicrobial activity, suggesting that this compound may also possess such properties .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes could make it a candidate for developing therapeutic agents targeting diseases involving enzyme dysregulation.
Case Studies
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:
-
Cytotoxic Activity Against Cancer Cells :
- A study evaluated the cytotoxic effects of various brominated compounds on cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and MiaPaCa-2 (pancreatic cancer). Results indicated significant pro-apoptotic activity in these cell lines, suggesting that structural modifications similar to those found in our compound could enhance therapeutic efficacy .
- Antimicrobial Activity :
Comparative Analysis
To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Bromo-1-(4-methylthio)phenylpropan-2-one | Lacks the additional bromine atom | Lower reactivity due to fewer halogen substituents |
| 2-Bromo-2-methyl-1-(4-methylthio)phenylpropan-1-one | Contains an additional methyl group | Enhanced steric hindrance affecting binding |
| 4-Bromophenyl methyl thioether | Substituted with a methoxy group | Different electronic properties due to methoxy group |
属性
分子式 |
C10H10Br2OS |
|---|---|
分子量 |
338.06 g/mol |
IUPAC 名称 |
1-bromo-1-(4-bromo-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10Br2OS/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-5,10H,1-2H3 |
InChI 键 |
KQYLGJKFNNKFET-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=C(C=C(C=C1)Br)SC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















